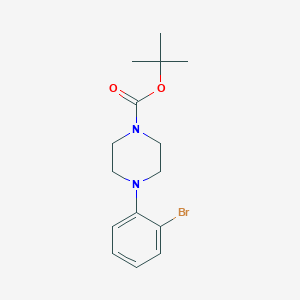

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKMJBDSLYRIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585965 | |

| Record name | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494773-35-2 | |

| Record name | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate CAS number

An In-Depth Technical Guide to tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate CAS Number: 494773-35-2

Introduction

This compound is a pivotal chemical intermediate whose significance in the pharmaceutical landscape has grown considerably with the development of modern therapeutics. Its structure, which combines a bromophenyl group with a Boc-protected piperazine moiety, makes it a versatile building block for introducing the piperazine scaffold into more complex molecules. The bromo-substituent serves as a reactive handle for a variety of cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the piperazine nitrogen.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery, with a particular focus on its role in the synthesis of the multimodal antidepressant, Vortioxetine. The protocols and insights provided herein are curated for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded understanding of this key intermediate.

PART 1: Physicochemical Properties & Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 494773-35-2 | [1][2] |

| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [1][2] |

| Molecular Weight | 341.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(2-Bromophenyl)piperazine-1-carboxylic acid tert-butyl ester | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | Typically ≥97% | [1] |

Analytical Characterization:

For structural confirmation and purity assessment, standard analytical techniques are employed. Expected results include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the piperazine ring protons (multiplets between 3.0-3.8 ppm), and the aromatic protons of the bromophenyl group (multiplets between 7.0-7.6 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the carbons of the tert-butyl group, the piperazine ring, and the distinct carbons of the bromophenyl ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show a prominent ion for [M+H]⁺ at m/z 341.079, corresponding to the protonated molecule. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a key diagnostic feature.

PART 2: Synthesis Protocol: A Mechanistic Approach

The most common and efficient method for synthesizing this compound is through a palladium-catalyzed Buchwald-Hartwig amination reaction. This C-N cross-coupling reaction is favored for its high functional group tolerance and excellent yields.

Rationale: The Buchwald-Hartwig amination allows for the direct formation of the C-N bond between the aryl halide (1,2-dibromobenzene) and the secondary amine (tert-butyl piperazine-1-carboxylate). The choice of a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base is critical for achieving high catalytic turnover and minimizing side reactions. The use of 1,2-dibromobenzene is strategic; under controlled conditions, a single substitution can be favored, leaving the second bromine atom available for subsequent transformations.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize this compound from tert-butyl piperazine-1-carboxylate and 1,2-dibromobenzene.

Materials:

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (CAS: 57260-71-6)

-

1,2-Dibromobenzene (CAS: 583-53-9)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Solvent and Substrates: Add anhydrous toluene, followed by Boc-piperazine (1.0 equivalent) and 1,2-dibromobenzene (1.2 equivalents).

-

Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Synthesis Workflow Diagram

Caption: Buchwald-Hartwig synthesis of the title compound.

PART 3: Application in Drug Discovery: Synthesis of Vortioxetine

The title compound is a well-established key intermediate in the synthesis of Vortioxetine, an antidepressant drug used to treat major depressive disorder.[1] Vortioxetine's mechanism of action involves serotonin reuptake inhibition and modulation of several serotonin receptors. The synthesis leverages the remaining bromine atom on our intermediate for a second C-S cross-coupling reaction.

Experimental Protocol: Synthesis of Boc-Vortioxetine

Objective: To synthesize the Boc-protected precursor of Vortioxetine via a palladium-catalyzed C-S coupling (thioetherification).

Materials:

-

This compound (1.0 equivalent)

-

2,4-Dimethylthiophenol (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere: In a procedure analogous to the first step, add this compound, 2,4-dimethylthiophenol, Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a flame-dried flask under an inert atmosphere.

-

Solvent and Reaction: Add anhydrous 1,4-dioxane and heat the mixture to reflux (approx. 101 °C).

-

Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

-

Workup and Purification: After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography to yield Boc-Vortioxetine.

-

Deprotection: The final step to obtain Vortioxetine involves the removal of the Boc protecting group, typically under acidic conditions (e.g., using HBr in acetic acid or trifluoroacetic acid in dichloromethane).

Drug Synthesis Pathway Diagram

Caption: Pathway from intermediate to Vortioxetine.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. The following guidelines are based on data for similar chemical structures and general laboratory best practices.

Hazard Identification: While a specific, comprehensive toxicological profile is not widely published, related arylpiperazine and bromo-aromatic compounds may pose the following risks:

-

Acute Toxicity: May be harmful if swallowed.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side-shields.[4][6]

-

Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[4][7]

-

Skin and Body Protection: Wear a standard laboratory coat.[4][6]

Handling and Storage:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Handling: Avoid breathing dust, fumes, or vapors.[4] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Recommended storage temperature is often refrigerated (0 - 8 °C) to ensure long-term stability.[3]

Conclusion

This compound (CAS: 494773-35-2) is more than just a catalog chemical; it is a testament to the enabling power of well-designed intermediates in modern medicinal chemistry. Its robust synthesis via Buchwald-Hartwig amination and its strategic utility in constructing complex active pharmaceutical ingredients like Vortioxetine highlight its value to the drug development community. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely leverage this compound to advance their discovery and development programs.

References

Sources

Solubility of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, outlines a robust experimental protocol for solubility determination, and discusses the practical implications for process development and formulation.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[1] It influences every stage, from synthesis and purification to formulation and bioavailability.[2] this compound (CAS Number: 494773-35-2, Molecular Formula: C15H21BrN2O2, Molecular Weight: 341.25 g/mol ) is a crucial building block in the synthesis of various pharmaceutical agents.[3] A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, crystallization processes, and ultimately, ensuring the quality and efficacy of the final drug product.[2][4]

This guide will provide both the theoretical framework and a practical, field-proven methodology for assessing the solubility of this compound.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[5][6] The polarity of a molecule is determined by the distribution of electron density, which is influenced by factors such as electronegativity and molecular geometry.[6]

Molecular Structure Analysis of this compound:

-

Non-polar moieties: The tert-butyl group and the bromophenyl ring are significant non-polar regions of the molecule, contributing to its solubility in non-polar solvents.

-

Polar moieties: The piperazine ring and the carboxylate group introduce polarity and the potential for hydrogen bonding, which can enhance solubility in more polar solvents.[6]

The interplay of these structural features suggests that this compound will exhibit a nuanced solubility profile across a spectrum of organic solvents.

Solvent Selection in Pharmaceutical Manufacturing:

The choice of solvent in pharmaceutical processes is a critical decision that balances solubility with safety, environmental impact, and regulatory compliance.[4][7] Solvents are categorized based on their polarity, boiling point, and potential for hazardous reactions.[4] High-purity solvents are essential to prevent the introduction of impurities that could compromise the final product.[2][8]

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes a robust and reliable method for determining the thermodynamic solubility of this compound. This method is based on the widely accepted shake-flask method, which is considered a gold standard for measuring the solubility of sparingly soluble compounds.[9][10]

3.1. Materials and Equipment:

-

This compound (purity >97%)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, toluene, hexane) of appropriate purity (e.g., HPLC grade).

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow:

The experimental workflow for determining the solubility of the target compound is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

3.3. Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and the solution is reached.[11]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve should be prepared using solutions of known concentrations.

-

-

Data Reporting:

-

The solubility is typically reported in units of mg/mL or mol/L.

-

Data Presentation and Interpretation

While specific experimental data for the solubility of this compound is not publicly available, the following table provides a hypothetical but plausible representation of its solubility in a range of common organic solvents, categorized by their polarity.

| Solvent | Polarity Index | Predicted Solubility (mg/mL) at 25°C |

| Polar Protic | ||

| Methanol | 5.1 | High |

| Ethanol | 4.3 | High |

| Isopropanol | 3.9 | Moderate |

| Polar Aprotic | ||

| Acetonitrile | 5.8 | Moderate |

| Acetone | 5.1 | High |

| Dichloromethane | 3.1 | Very High |

| Non-Polar | ||

| Toluene | 2.4 | Moderate-Low |

| Hexane | 0.1 | Low |

Interpretation:

Based on its molecular structure, it is anticipated that this compound would exhibit good solubility in moderately polar to polar aprotic solvents like dichloromethane and acetone. The presence of the non-polar phenyl and tert-butyl groups would likely limit its solubility in highly non-polar solvents such as hexane. The ability to act as a hydrogen bond acceptor would contribute to its solubility in polar protic solvents like methanol and ethanol.

Implications for Drug Development

A comprehensive understanding of the solubility of this compound is crucial for several aspects of drug development:

-

Process Chemistry: The choice of solvent for chemical reactions involving this intermediate will directly impact reaction rates, yields, and purity.[4]

-

Crystallization and Purification: Solubility data is essential for designing efficient crystallization processes to isolate and purify the compound.[2] The selection of an appropriate solvent system can influence crystal form (polymorphism), which can have significant implications for the final drug product's stability and bioavailability.

-

Formulation Development: For intermediates that may be carried over into the final API, understanding their solubility is critical for developing stable and effective drug formulations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general safe handling practices for chemical reagents should always be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation, ingestion, or skin contact.[12][13]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. By combining theoretical principles with a practical experimental protocol, researchers and drug development professionals can effectively characterize the solubility of this important pharmaceutical intermediate. This knowledge is fundamental for optimizing synthetic processes, ensuring product quality, and accelerating the development of new medicines.

References

-

Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

-

Purosolv. Choosing the Right Solvent for Drug Manufacturing. 2025-04-22. Available from: [Link]

-

Khan Academy. Solubility of organic compounds. Available from: [Link]

-

Emeritus. Polarity and Solubility of Organic Compounds. Available from: [Link]

-

MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available from: [Link]

-

Coastview Solvents. Understanding the Role of Solvents in Pharmaceutical Manufacturing. 2023-09-02. Available from: [Link]

-

ResearchGate. Solvent selection for pharmaceuticals. 2025-08-07. Available from: [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]

-

YouTube. Principles of Solubility in Organic Chemistry with Nadia Korovina. 2020-09-07. Available from: [Link]

-

J&K Scientific LLC. 4-(2-Bromophenyl)piperazine-1-carboxylic acid tert butyl ester, 97%. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. 2025-08-07. Available from: [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. 2012-02-10. Available from: [Link]

-

PubChem. tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Available from: [Link]

-

IP Innovative Publication. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. 2013-02-15. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. coastviewsolvents.com [coastviewsolvents.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 5. Khan Academy [khanacademy.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. mdpi.com [mdpi.com]

- 8. haltermann-carless.com [haltermann-carless.com]

- 9. scispace.com [scispace.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pharmatutor.org [pharmatutor.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

The Phenylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Substituted Phenylpiperazines for Researchers, Scientists, and Drug Development Professionals.

The phenylpiperazine moiety represents a cornerstone in medicinal chemistry, a versatile and privileged scaffold that has given rise to a remarkable diversity of biologically active compounds. Its unique structural features and synthetic tractability have made it a focal point for drug discovery efforts targeting a wide array of therapeutic areas, most notably within the central nervous system (CNS). This technical guide provides a comprehensive exploration of the multifaceted biological activities of substituted phenylpiperazines, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation.

The Phenylpiperazine Core: A Gateway to Diverse Pharmacological Activity

The fundamental structure of phenylpiperazine, consisting of a phenyl group attached to a piperazine ring, provides a synthetically accessible framework for extensive chemical modification.[1][2][3] The strategic placement of various substituents on both the phenyl and piperazine rings allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This adaptability is the primary reason for the broad spectrum of pharmacological effects observed in this class of compounds.[4][5]

The nitrogen atoms within the piperazine ring are of particular importance. One nitrogen is typically attached to the phenyl ring, while the other is available for the introduction of diverse side chains, which profoundly influences the molecule's pharmacological profile.[4][6] These modifications can dictate the compound's affinity and selectivity for various receptors, transporters, and enzymes.

A Spectrum of Biological Activities: From the CNS to Oncology

Substituted phenylpiperazines have demonstrated significant potential across multiple therapeutic domains. The following sections will explore their most prominent biological activities, supported by experimental evidence and mechanistic insights.

Central Nervous System Modulation

The most well-documented and clinically relevant activities of phenylpiperazines are centered on the modulation of neurotransmitter systems in the CNS.[2][5]

A significant number of phenylpiperazine derivatives exhibit potent antidepressant and anxiolytic effects.[7][8][9] These activities are primarily attributed to their interaction with the serotonergic system.[4][10] Many compounds in this class act as serotonin (5-HT) receptor modulators and/or reuptake inhibitors.[10][11]

For instance, trazodone, a well-established antidepressant, is a phenylpiperazine derivative that acts as a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor.[10][12] Newer generations of phenylpiperazine-based antidepressants, such as vortioxetine, exhibit a multimodal mechanism of action, targeting multiple serotonin receptors and the serotonin transporter.[13]

The anxiolytic properties of many phenylpiperazines are linked to their activity at 5-HT1A receptors.[8][9][14] Compounds acting as agonists or partial agonists at these receptors have shown efficacy in preclinical models of anxiety.[9][15] The development of non-benzodiazepine anxiolytics has been a significant focus, with phenylpiperazines offering a promising alternative with a potentially different side-effect profile.[8]

The discovery of atypical antipsychotics has revolutionized the treatment of schizophrenia and other psychotic disorders. Phenylpiperazine derivatives have played a crucial role in this advancement.[16][17][18] Their mechanism of action often involves a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[16][19] This dual-action profile is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[16][18]

Aripiprazole, a widely used atypical antipsychotic, features a phenylpiperazine moiety and exhibits a unique mechanism as a D2 partial agonist and 5-HT1A partial agonist, alongside 5-HT2A antagonism.[20][21] The search for multi-target antipsychotics continues, with many new phenylpiperazine derivatives being designed and evaluated for their potential to treat schizophrenia with improved efficacy and safety.[16]

Anticancer Activity

Emerging research has highlighted the potential of substituted phenylpiperazines as anticancer agents.[22] Their mechanisms of action in this context are diverse and appear to be cell-type dependent. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress cell migration.[23][24]

For example, certain phenylpiperazine derivatives have been designed as topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[22] Others have been investigated for their ability to modulate signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[4] The integration of the N-phenylpiperazine moiety into other anticancer scaffolds is a promising strategy for the development of novel and more effective cancer therapeutics.[23]

Other Biological Activities

The versatility of the phenylpiperazine scaffold extends beyond the CNS and oncology. Studies have reported a range of other biological activities, including:

-

Antimycobacterial Activity: Certain N-arylpiperazine derivatives have shown promising activity against Mycobacterium tuberculosis.[25]

-

Acaricidal Activity: Phenylpiperazine derivatives have been synthesized and evaluated for their effectiveness against mites.[13][26]

-

Cardiovascular Effects: Some early studies on phenylpiperazine derivatives noted their hypotensive and antiarrhythmic activities.[7]

-

Growth Hormone Secretagogue Activity: A class of phenylpiperazine-based compounds has been discovered to stimulate the release of growth hormone.[27]

Structure-Activity Relationships (SAR): Tailoring Activity Through Chemical Design

The biological activity of substituted phenylpiperazines is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.[6][28][29]

Key structural features that influence activity include:

-

Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring significantly impact receptor affinity and selectivity.[28] For example, electron-withdrawing groups like halogens or trifluoromethyl groups can enhance activity at certain serotonin and dopamine receptors.[30] The position of the substituent (ortho, meta, or para) can also dictate selectivity between different receptor subtypes.[28]

-

The Piperazine Linker: The piperazine ring itself is a critical pharmacophoric element. Its basic nitrogen atom can form important ionic interactions with acidic residues in receptor binding pockets.[4]

-

The N4-Substituent: The substituent on the second nitrogen of the piperazine ring is a key determinant of the compound's overall pharmacological profile. This is where long-chain arylpiperazines (LCAPs) and other complex moieties are introduced to target specific receptors.[4]

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been instrumental in elucidating the steric and electrostatic requirements for optimal binding to specific receptors.[6][28]

Experimental Protocols for Evaluating Biological Activity

The characterization of the biological activity of novel substituted phenylpiperazines relies on a battery of well-established in vitro and in vivo assays. The following protocols provide a framework for the initial screening and pharmacological profiling of these compounds.

In Vitro Receptor Binding Assays

Objective: To determine the affinity of a test compound for specific neurotransmitter receptors (e.g., serotonin, dopamine).

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize tissue known to be rich in the target receptor (e.g., rodent brain regions) or cells expressing the recombinant receptor in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove endogenous ligands and other interfering substances.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, add a fixed concentration of the radiolabeled ligand, the membrane preparation, and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

-

In Vivo Behavioral Assays for Antidepressant and Anxiolytic Activity

Objective: To assess the potential antidepressant- and anxiolytic-like effects of a test compound in animal models.

Principle: This test is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.[7]

Step-by-Step Methodology:

-

Apparatus: A transparent cylindrical container filled with water.

-

Procedure:

-

Administer the test compound or vehicle to the animals (typically mice or rats) at a predetermined time before the test.

-

Place each animal individually into the cylinder of water.

-

Record the duration of immobility (defined as the time the animal spends floating with only minor movements to keep its head above water) over a set period (e.g., the last 4 minutes of a 6-minute test).

-

-

Data Analysis: Compare the duration of immobility between the vehicle-treated and compound-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs increase the proportion of time spent and the number of entries into the open arms of the maze.

Step-by-Step Methodology:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

Administer the test compound or vehicle to the animals.

-

Place each animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A significant increase in these parameters in the compound-treated group compared to the vehicle group suggests an anxiolytic-like effect.

Visualizing the Landscape of Phenylpiperazine Research

Diagrams are essential tools for conceptualizing the complex relationships in drug discovery. The following visualizations, generated using Graphviz, illustrate key aspects of phenylpiperazine research.

Figure 1: A conceptual diagram illustrating the relationship between the phenylpiperazine scaffold, its primary biological targets, and the resulting pharmacological activities.

Figure 2: A generalized workflow for the discovery and development of novel phenylpiperazine-based drugs.

Quantitative Data Summary

The following table summarizes the binding affinities of selected phenylpiperazine derivatives for key CNS receptors, illustrating the impact of structural modifications on receptor interaction.

| Compound | Target Receptor | Ki (nM) | Reference |

| EP-42 | 5-HT1A | 24.5 | [7] |

| EP-50 | 5-HT2 | 109.1 | [7] |

| LASSBio-579 | D2-like | - | [16] |

| LASSBio-664 | D2-like | - | [16] |

| Compound 3a | D2 | 1.7 | [19] |

| Compound 2a | 5-HT1A | 2.6 | [19] |

Note: Specific Ki values for LASSBio compounds were not provided in the abstract, but they were identified as having an adequate binding profile.

Conclusion and Future Directions

The substituted phenylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its chemical versatility and ability to interact with a wide range of biological targets have led to the development of important drugs for the treatment of depression, anxiety, psychosis, and potentially cancer.

Future research in this area will likely focus on:

-

Multi-target drug design: Developing single molecules that can modulate multiple targets simultaneously to achieve enhanced efficacy and a more favorable side-effect profile.

-

Exploring new therapeutic areas: Investigating the potential of phenylpiperazine derivatives for the treatment of neurodegenerative diseases, inflammatory disorders, and infectious diseases.

-

Personalized medicine: Identifying biomarkers that can predict a patient's response to specific phenylpiperazine-based drugs.

The continued exploration of the chemical space around the phenylpiperazine core, guided by a deep understanding of its structure-activity relationships and underlying biology, promises to yield the next generation of innovative medicines.

References

- Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one deriv

- Non-benzodiazepine anxiolytics: potential activity of phenylpiperazines without 3H-diazepam displacing action.

- Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors.

- Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy.

- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evalu

- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.

- List of Phenylpiperazine antidepressants.

- Synthesis of several substituted phenylpiperazines behaving as mixed D2/5HT1A ligands.

- S-15535: A Novel Phenylpiperazine Deriv

- Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models.

- Synthesis and acaricidal activity of phenylpiperazine deriv

- Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells.

- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)

- Two new phenylpiperazines with

- Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models.

- Rational design of new phenylpiperazine deriv

- Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxyl

- Phenyl-piperazine derivatives as serotonin reuptake inhibitors The present invention relates to novel compounds which are seroto.

- Piperazine derivatives: a potentially tool for the tre

- In-silico Studies of Phenyl Piperazine Deriv

- Synthesis and acaricidal activity of phenylpiperazine deriv

- Phenylpiperazine - Wikipedia.

- Evaluation of phenylpiperazines as targeting agents for neuroblastoma.

- Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors.

- Two new phenylpiperazines with atypical antipsychotic potential | Request PDF.

- Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines.

- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders.

- Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hep

- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.

- Central serotoninmimetic action of phenylpiperazines.

- The Science Behind CNS Drugs: The Role of Piperazine Deriv

- All You Need To Know About Phenylpiperazine.

- A Comparative Analysis of Phenylpiperazine-Containing CNS Drugs and Other

- Phenylpiperidines - Wikipedia.

- Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues.

- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener

- 1-Phenylpiperazine - Chem-Impex.

- Trazodone - Wikipedia.

Sources

- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Non-benzodiazepine anxiolytics: potential activity of phenylpiperazines without 3H-diazepam displacing action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. drugs.com [drugs.com]

- 11. gccpo.org [gccpo.org]

- 12. Trazodone - Wikipedia [en.wikipedia.org]

- 13. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 15. Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Two new phenylpiperazines with atypical antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of several substituted phenylpiperazines behaving as mixed D2/5HT1A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]

- 23. Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and acaricidal activity of phenylpiperazine derivatives [jstage.jst.go.jp]

- 27. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. jetir.org [jetir.org]

The Cornerstone of Modern Therapeutics: A Technical Guide to Bromophenylpiperazine Intermediates

Introduction: The Unseen Pillar of Pharmaceutical Innovation

In the landscape of modern drug discovery and development, the piperazine moiety stands as a "privileged scaffold," a structural element consistently found in a multitude of therapeutic agents.[1] Its unique physicochemical properties—solubility, basicity, and conformational flexibility—make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among the vast family of piperazine-containing compounds, bromophenylpiperazine intermediates have emerged as critical building blocks, particularly in the synthesis of drugs targeting the central nervous system (CNS).[2][3] This guide provides an in-depth technical exploration of bromophenylpiperazine intermediates, from their synthesis and characterization to their pivotal role in the creation of life-changing medications. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthesis Strategies: Mastering the Carbon-Nitrogen Bond

The efficient and selective formation of the C-N bond between a bromophenyl group and a piperazine ring is the cornerstone of synthesizing these vital intermediates. While several methods exist, the Buchwald-Hartwig amination has become the preeminent strategy due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[4]

The Buchwald-Hartwig Amination: A Deeper Dive

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[4][5] The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields and purity.

Causality Behind Component Selection:

-

Palladium Precatalyst: The heart of the reaction, Pd(0) catalysts are typically generated in situ. The choice of the palladium source can influence reaction efficiency.

-

Ligands: The development of specialized phosphine ligands has been instrumental in the success of the Buchwald-Hartwig amination.[4][5]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[5] Sodium tert-butoxide (NaOt-Bu) is a common choice, though others like cesium carbonate (Cs₂CO₃) can be crucial for specific substrate combinations.[6]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.[5]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine

This protocol is a representative example of a Buchwald-Hartwig amination for the synthesis of a bromophenylpiperazine intermediate.

Materials:

-

1-Bromo-4-iodobenzene

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene, anhydrous

Procedure:

-

To a dry, nitrogen-flushed reaction vessel, add Pd(OAc)₂, XPhos, and NaOt-Bu.

-

Add anhydrous toluene to the vessel and stir the mixture.

-

Add 1-bromo-4-iodobenzene and piperazine to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(4-bromophenyl)piperazine.

Self-Validating System: The progress of the reaction should be monitored to ensure the complete consumption of the starting materials. The identity and purity of the final product must be confirmed by analytical techniques such as NMR, LC-MS, and HPLC.

Applications in Drug Development: From Intermediate to Active Pharmaceutical Ingredient (API)

Bromophenylpiperazine intermediates are indispensable in the synthesis of a wide array of pharmaceuticals, particularly those targeting CNS disorders.[2] The bromophenyl moiety provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities to fine-tune the pharmacological properties of the final drug molecule.

Case Study: Antipsychotic Drug Development

Many second and third-generation antipsychotic drugs feature a phenylpiperazine core.[7][8] These drugs often act as modulators of dopamine and serotonin receptors, and the specific substitution pattern on the phenyl ring is crucial for their receptor binding affinity and selectivity.[9][10] For instance, the long-chain arylpiperazine scaffold is a versatile template for designing CNS drugs that target these receptors.[9] The development of antipsychotics has evolved from first-generation drugs with significant side effects to newer generations with improved tolerability.[11][12][13]

Visualizing the Drug Development Pathway

The following workflow illustrates the journey from a bromophenylpiperazine intermediate to a potential drug candidate.

Caption: From intermediate to drug candidate workflow.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is non-negotiable in pharmaceutical development to ensure the identity, purity, and stability of intermediates and final APIs. A multi-technique approach is often employed for a comprehensive understanding of the material.[14]

| Technique | Principle | Application for Bromophenylpiperazine |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification, and stability testing.[2][14] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | Molecular weight confirmation, impurity profiling, and metabolite identification.[15][16] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds with detection by mass spectrometry. | Analysis of volatile impurities and byproducts.[17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Unambiguous structure elucidation and confirmation.[18] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Identification of functional groups present in the molecule.[18] |

Experimental Protocol: HPLC Analysis of 1-(4-Bromophenyl)piperazine

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Procedure:

-

Prepare a standard solution of 1-(4-bromophenyl)piperazine of known concentration in a suitable solvent (e.g., methanol).

-

Prepare the sample solution by dissolving the test material in the same solvent.

-

Set the HPLC parameters:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

UV detection wavelength: 254 nm

-

Gradient elution: Start with a suitable ratio of A and B, and gradually increase the percentage of B over time to elute the compound.

-

-

Inject the standard and sample solutions and record the chromatograms.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.

Self-Validating System: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable and reproducible results.

Conclusion: A Privileged Scaffold for Future Discoveries

Bromophenylpiperazine intermediates represent a cornerstone in the synthesis of a diverse range of pharmaceuticals, particularly those targeting the central nervous system. The mastery of their synthesis, predominantly through the robust Buchwald-Hartwig amination, and their rigorous analytical characterization are fundamental to the successful development of novel therapeutics. As our understanding of disease pathways deepens, the versatility of the bromophenylpiperazine scaffold will undoubtedly continue to empower medicinal chemists to design and create the next generation of innovative medicines.

References

- 1-(4-Bromophenyl)piperazine: Properties, Applications, and Quality Specifications. (n.d.).

- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2017, December).

- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Organic Letters - ACS Publications. (n.d.).

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).

- 1-(4-Bromophenyl)piperazine synthesis - ChemicalBook. (n.d.).

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.).

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023, January 12).

- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents. (n.d.).

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).

- CN102786497A - Preparation method of piperazine compound and intermediate thereof - Google Patents. (n.d.).

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.).

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).

- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC - PubMed Central. (n.d.).

- Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed. (n.d.).

- A general and convenient synthesis of N-aryl piperazines - ResearchGate. (n.d.).

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8).

- Analytical Methods - RSC Publishing. (n.d.).

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.).

- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024, September 19).

- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC - PubMed Central. (2022, March 22).

- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (n.d.).

- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - NIH. (2023, June 26).

- Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed. (n.d.).

- Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. (n.d.).

- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PubMed Central. (n.d.).

- Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011, July 11).

- Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine | Request PDF - ResearchGate. (n.d.).

- Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. (n.d.).

- Current Developments in LC-MS for Pharmaceutical Analysis - Lirias. (n.d.).

- The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (n.d.).

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.).

- Synthesis, characterization and thermochemistry of piperazine complexes of bivalent metal bromides | European Journal of Chemistry. (n.d.).

- The development of antipsychotic drugs - PMC - PubMed Central - NIH. (n.d.).

- Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives - Frontiers. (2022, June 15).

- Cross-Validation of Analytical Techniques for the Characterization of 1-Acetylpiperazine: A Comparative Guide - Benchchem. (n.d.).

- Third-Generation Antipsychotics: The Quest for the Key to Neurotrophism - MDPI. (n.d.).

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. mdpi.com [mdpi.com]

- 16. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Safety Profile of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate: An In-depth Technical Guide

Introduction: Understanding the Compound and its Context

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate is a substituted piperazine derivative. The piperazine moiety is a common structural motif in a wide array of pharmacologically active compounds, often serving as a key building block in the synthesis of novel therapeutic agents. The presence of a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group suggests its utility as an intermediate in medicinal chemistry and drug development. The Boc group provides a stable yet readily cleavable protecting group for the piperazine nitrogen, allowing for selective chemical modifications at other positions of the molecule.

Given its intended use in research and development settings, a thorough understanding of its safety profile is paramount for protecting laboratory personnel and ensuring the integrity of experimental outcomes. This guide provides a detailed overview of the potential hazards, handling procedures, and emergency responses associated with this class of compounds.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as hazardous. The primary concerns revolve around its potential for acute toxicity if ingested, and irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Pictograms:

Physical and Chemical Properties

While specific data for the title compound is limited, the following table summarizes the known properties of a closely related isomer, tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. These values should be considered indicative and not definitive for the 2-bromo isomer.

| Property | Value | Source |

| Molecular Formula | C15H21BrN2O2 | [2] |

| Molecular Weight | 341.25 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 140.0 to 144.0 °C (for the 4-bromo isomer) | [3] |

| Solubility | No data available | |

| Stability | Stable under recommended storage conditions. | [4][5] |

Safe Handling and Storage Protocols

The causality behind the recommended handling and storage procedures is rooted in the compound's anticipated irritant and potentially toxic properties, as well as its sensitivity to certain environmental conditions.

Experimental Workflow for Safe Handling:

Caption: Decision-making workflow for exposure and spill events.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Remove contact lenses if present and easy to do. Seek immediate medical attention. [4]* Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [4]Wash clothing before reuse. If irritation develops, seek medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [4]* Ingestion: Do NOT induce vomiting. [4]Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [4]

Stability and Reactivity

-

Chemical Stability: The compound is generally stable under recommended storage conditions. [4][5]* Conditions to Avoid: Avoid dust formation, excess heat, and direct sunlight.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. [4]* Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas. [4]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the hazard classifications of analogous compounds.

-

Acute Toxicity: Harmful if swallowed. [1]* Skin Corrosion/Irritation: Causes skin irritation. [1]* Serious Eye Damage/Irritation: Causes serious eye irritation. [1]* Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, or NTP. [4]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [1]

Disposal Considerations

All waste materials should be handled as hazardous waste. Disposal must be in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

-

Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451. (n.d.). PubChem. [Link]

-

4-(2-Bromophenyl)piperazine-1-carboxylic acid tert butyl ester, 97%. (n.d.). J&K Scientific LLC. [Link]

Sources

- 1. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate | 352437-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. tcichemicals.com [tcichemicals.com]

Spectroscopic Data for tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate: An In-depth Technical Guide

A comprehensive search for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate (CAS Number: 494773-35-2) has been conducted. Despite extensive investigation across chemical supplier databases, scientific literature, and spectral databases, publicly available, experimentally-derived spectra for this specific compound could not be located.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of direct experimental data, this document will provide a theoretical framework for the expected spectroscopic characteristics of this compound. This framework is based on the analysis of its structural components and comparison with similar, well-characterized molecules. Furthermore, it will outline the standardized, field-proven methodologies for acquiring such data, offering a complete workflow for researchers who may synthesize or acquire this compound.

Molecular Structure and Expected Spectroscopic Behavior

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₂₁BrN₂O₂

-

Molecular Weight: 341.25 g/mol

-

CAS Number: 494773-35-2

The molecule consists of a piperazine ring N-substituted with a 2-bromophenyl group and an N'-substituted tert-butoxycarbonyl (Boc) protecting group. This structure provides several key features that would be identifiable through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two sets of piperazine protons, and the tert-butyl protons.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| tert-Butyl (9H) | ~1.4 - 1.5 | Singlet (s) | 9H | Nine equivalent methyl protons of the Boc group, appearing as a sharp singlet. |

| Piperazine (4H, adjacent to Boc-N) | ~3.6 - 3.8 | Triplet (t) or Multiplet (m) | 4H | Protons are deshielded by the adjacent electron-withdrawing carbamate group. |

| Piperazine (4H, adjacent to Ar-N) | ~3.0 - 3.2 | Triplet (t) or Multiplet (m) | 4H | Protons are deshielded by the aromatic ring and the nitrogen atom. |

| Aromatic (4H) | ~6.9 - 7.6 | Multiplets (m) | 4H | Complex splitting pattern due to ortho, meta, and para couplings on the bromophenyl ring. The proton ortho to the bromine atom would be the most downfield. |

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| tert-Butyl (CH₃) | ~28.5 | Typical chemical shift for the methyl carbons of a Boc group. |

| tert-Butyl (quaternary C) | ~80.0 | The quaternary carbon of the Boc group, deshielded by the adjacent oxygen atom. |

| Piperazine (C adjacent to Boc-N) | ~44 - 46 | Carbons adjacent to the carbamate nitrogen. |

| Piperazine (C adjacent to Ar-N) | ~50 - 52 | Carbons adjacent to the aromatic ring, deshielded by the nitrogen and the ring. |

| Aromatic (C-Br) | ~123 - 125 | Carbon atom directly attached to the bromine. |

| Aromatic (CH) | ~120 - 134 | Four distinct signals for the aromatic CH carbons. |

| Aromatic (C-N) | ~150 - 152 | Carbon atom directly attached to the piperazine nitrogen, significantly deshielded. |

| Carbonyl (C=O) | ~154 - 155 | The carbonyl carbon of the Boc protecting group. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra for compounds like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Table 3: Predicted Key IR Absorptions

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Carbamate) | ~1690 - 1710 | Strong, sharp stretch |

| C-H (Aromatic) | ~3050 - 3100 | Medium stretch |

| C-H (Aliphatic) | ~2850 - 2980 | Medium to strong stretch |

| C-N (Piperazine) | ~1170 - 1250 | Stretch |

| C-O (Carbamate) | ~1250 - 1350 | Stretch |

| C-Br | ~550 - 650 | Stretch |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, likely to produce the protonated molecular ion [M+H]⁺.

Table 4: Predicted m/z Values in ESI-MS (Positive Mode)

| Ion | Predicted m/z | Rationale |

|---|---|---|

| [M+H]⁺ | 341.08 / 343.08 | The molecular ion peak with a proton added. The characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) will result in two peaks of nearly equal intensity separated by 2 m/z units. |

| [M+Na]⁺ | 363.06 / 365.06 | Adduct with sodium, also showing the bromine isotope pattern. |

| [M-Boc+H]⁺ | 241.03 / 243.03 | A common fragment resulting from the loss of the Boc group. |

| [M-tert-butyl+H]⁺ | 285.02 / 287.02 | Fragment corresponding to the loss of the tert-butyl group. |

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is a self-validating process where data from each spectroscopic technique corroborates the others.

Caption: Integrated workflow for structural elucidation.

This workflow illustrates how the molecular weight from MS, functional groups from IR, and C-H framework from NMR are integrated to provide unambiguous confirmation of the compound's structure.

Conclusion

The Arylpiperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The arylpiperazine moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically successful drugs.[1][2] This guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of arylpiperazine-based compounds in contemporary drug development. We will delve into the nuanced structure-activity relationships, diverse pharmacological applications, and the causal reasoning behind experimental designs that have cemented the arylpiperazine core as an indispensable tool for therapeutic innovation.

The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of the arylpiperazine scaffold in medicinal chemistry is a testament to both serendipitous discovery and rational drug design. Initially explored for their antihistaminic, anti-inflammatory, and antihypertensive properties, the true potential of N-arylpiperazines began to unfold with the discovery of their significant impact on the central nervous system (CNS).[3][4] This led to the development of a plethora of drugs targeting neurodegenerative and psychiatric disorders.[5][6][7]

The modular nature of the arylpiperazine structure, consisting of an aryl group, a piperazine ring, and often a flexible linker connected to a terminal pharmacophore, allows for extensive chemical modification.[2][8] This structural flexibility has been instrumental in fine-tuning the pharmacological profiles of these compounds, enabling them to interact with a wide array of biological targets with high affinity and selectivity.[2]

Synthetic Strategies: Building the Arylpiperazine Core

The synthesis of arylpiperazine derivatives is a well-established field, with several robust methodologies available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the aryl ring and the nature of the terminal functional group.

2.1. Classical N-Arylation of Piperazine